5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole
Description
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a thiazole-based compound featuring a 4-fluorobenzoyloxy-ethanimidoyl substituent at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position of the thiazole ring.
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-17(25-18(21-12)14-6-4-3-5-7-14)13(2)22-24-19(23)15-8-10-16(20)11-9-15/h3-11H,1-2H3/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADFMSOCYRRNB-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=C(C=C3)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-phenyl-1,3-thiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl moiety.
Scientific Research Applications
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for its targets, while the ethanimidoyl moiety can modulate its overall reactivity and stability .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Replacing fluorine with chlorine (e.g., 4-Cl in ) increases molecular weight and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions in biological targets .
- Alkyl vs. Aryl Groups: Ethylamino or isopropylamino substituents () increase solubility in polar solvents but may reduce membrane permeability compared to aryl groups.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : A chlorophenyl-thiazole-triazole hybrid (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated antimicrobial activity, suggesting that the target compound’s fluorinated analog may exhibit similar or enhanced efficacy due to fluorine’s bioisosteric properties .
- Solubility and Stability : Fluorine’s small size and high electronegativity improve metabolic stability and membrane penetration compared to bulkier halogens like chlorine. Isostructural compounds with fluorine (e.g., ) show similar crystal packing but distinct melting points and solubility profiles due to differences in halogen polarizability .
Biological Activity
5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a synthetic compound that belongs to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an ethanimidoyl group, and a 4-fluorobenzoyl moiety. Its unique structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | [(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 4-fluorobenzoate |
| Molecular Formula | C12H10FN2O2S |
| CAS Number | 866149-24-8 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity, potentially leading to various biological effects such as antimicrobial or anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that certain thiazole derivatives demonstrated potent antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
Anticancer Properties
Thiazole derivatives have been explored for their anticancer activities. A review highlighted that compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of active research.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives:
- Anticancer Activity : A study focused on thiazole derivatives reported that compounds with similar functional groups exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests potential for further development as anticancer agents.
- Enzyme Inhibition : Research on compounds containing thiazole cores has indicated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The potential for this compound to act as an AChE inhibitor warrants further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole | Antimicrobial and anticancer |
| 2-{[(4-Methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole | Moderate AChE inhibition |
| 5-(Phenylthiazolyl) derivatives | Strong anticancer activity |
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | H₂SO₄ | Reflux | 65–75 | |
| Fluorobenzoyl coupling | DMF | CuI/PPh₃ | 80°C | 82 | |
| Ethanimidoyl addition | Dichloromethane | None | RT | 70 |
Recommendation: Optimize stoichiometry using computational tools (e.g., density functional theory) to predict intermediate stability .
What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
A combination of spectroscopic and analytical methods ensures structural validation:
- ¹H/¹³C NMR: Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons), fluorobenzoyl group (δ 165–170 ppm for carbonyl carbon), and ethanimidoyl moiety (δ 2.3–2.6 ppm for methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .
Q. Table 2: Representative Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.82 ppm (thiazole-CH), δ 2.45 ppm (CH₃) | |
| HRMS | m/z 369.4000 ([M+H]⁺) | |
| Elemental Analysis | C: 47.35% (calc), 47.28% (exp) |
Recommendation: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions .
How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
Methodological Answer:
Molecular docking studies elucidate potential interactions with biological targets:
- Software: AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection: Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
- Validation: Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with known inhibitors and validate via MD simulations (>50 ns trajectories) .
Case Study: Docking of analogous thiazole derivatives into the active site of α-glucosidase showed hydrogen bonding with His674 and hydrophobic interactions with Phe649, explaining observed inhibitory activity .
How can researchers resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer studies) .
- Dose-Response Curves: Establish IC₅₀ values across ≥5 concentrations to account for potency variability .
- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify outliers and trends .
Example: A study on thiazole analogs reported IC₅₀ values ranging from 12–45 µM against MCF-7 cells. Variability was linked to differences in incubation time (24 vs. 48 hours) .
What strategies are effective in modifying the thiazole core to enhance selectivity in biological interactions?
Methodological Answer:
Structural modifications improve target specificity:
Q. Table 3: Activity of Structural Analogs
| Modification | Biological Activity | Selectivity Factor* | Reference |
|---|---|---|---|
| 4-Fluorophenyl substitution | Anticancer (MCF-7) | 3.2x | |
| Pyrazole fusion | Antimicrobrial (E. coli) | 5.1x |
*Selectivity factor = IC₅₀(non-target)/IC₅₀(target).
Recommendation: Use QSAR models to predict the impact of substituents on logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
